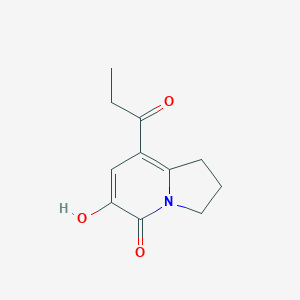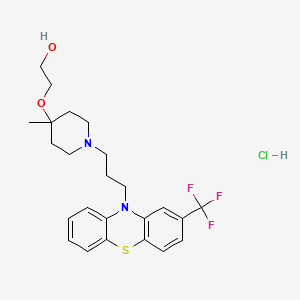![molecular formula C12H17BrN2O B8686405 4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide](/img/structure/B8686405.png)
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide
Overview
Description
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position, a dimethylaminoethyl group at the nitrogen atom, and a methyl group at the 3-position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide typically involves the following steps:
Amidation: The formation of the benzamide structure involves the reaction of the brominated benzene derivative with an appropriate amine, such as 2-(dimethylamino)ethylamine, under suitable conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide or alkoxide ions replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The bromine atom and methyl group may influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-(dimethylamino)ethyl)benzamide
- 4-bromo-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide
- 4-bromo-N-(2-(dimethylamino)ethyl)-2-thiophenecarboxamide
Uniqueness
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide is unique due to the specific positioning of the bromine atom, dimethylaminoethyl group, and methyl group on the benzamide structure. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C12H17BrN2O/c1-9-8-10(4-5-11(9)13)12(16)14-6-7-15(2)3/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
InChI Key |
APEUUTSQQRKAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCN(C)C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, 3-iodo-, (1S,5R)-](/img/structure/B8686385.png)

![3-(2-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B8686400.png)
![Ethyl 4-[2-(4-fluorophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B8686417.png)

